3-Chloro-5,6-diphenylpyridazine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5,6-diphenylpyridazine-4-carbonitrile is a chemical compound with the molecular formula C₁₇H₁₀ClN₃ and a molecular weight of 291.74 g/mol It is a member of the pyridazine family, characterized by a pyridazine ring substituted with chlorine, phenyl groups, and a nitrile group
Preparation Methods
The synthesis of 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile typically involves the reaction of 3,6-diphenylpyridazine-4-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Chloro-5,6-diphenylpyridazine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Condensation Reactions: The compound can react with hydrazine hydrate to form hydrazino derivatives, which can further react to produce pyrimidopyridazine and triazolopyrimidopyridazine derivatives.
Oxidation and Reduction Reactions:
Scientific Research Applications
3-Chloro-5,6-diphenylpyridazine-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile is primarily related to its ability to undergo substitution and condensation reactions, leading to the formation of various biologically active derivatives. These derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and resulting in specific biological effects .
Comparison with Similar Compounds
3-Chloro-5,6-diphenylpyridazine-4-carbonitrile can be compared with other similar compounds in the pyridazine family:
3-Chloro-5,6-dimethylpyridazine-4-carbonitrile: This compound has methyl groups instead of phenyl groups, resulting in different chemical and physical properties.
3-Chloro-5,6-diphenylpyrazine-2-carbonitrile: This compound has a pyrazine ring instead of a pyridazine ring, leading to different reactivity and applications.
3-Methyl-5,6-diphenylpyridazine-4-carboxylic acid ethyl ester:
The uniqueness of this compound lies in its specific substitution pattern, which allows for the formation of a wide range of derivatives with diverse applications in scientific research and industry.
Properties
CAS No. |
94011-79-7 |
---|---|
Molecular Formula |
C17H10ClN3 |
Molecular Weight |
291.7 g/mol |
IUPAC Name |
3-chloro-5,6-diphenylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C17H10ClN3/c18-17-14(11-19)15(12-7-3-1-4-8-12)16(20-21-17)13-9-5-2-6-10-13/h1-10H |
InChI Key |
KYILDXBCZYCVIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN=C2C3=CC=CC=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.